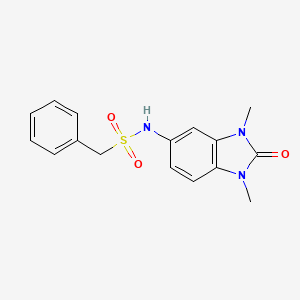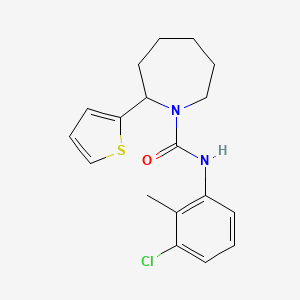![molecular formula C19H16ClN3O3S B5149071 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5149071.png)
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has shown promise in the treatment of various B-cell malignancies.
Wirkmechanismus
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide works by irreversibly binding to BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell proliferation, survival, and migration, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to modulate various immune cell functions, including B-cell activation, T-cell proliferation, and cytokine production. These effects are thought to be mediated through the inhibition of BTK and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide is its high potency and selectivity for BTK, which allows for low doses and minimal off-target effects. However, its irreversible binding to BTK may limit its use in certain experimental settings, where reversible inhibitors may be preferred.
Zukünftige Richtungen
There are several potential future directions for the development of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide and related compounds. One area of focus is the optimization of dosing regimens and combination therapies to enhance its anti-tumor activity. Another area of interest is the exploration of its effects on non-B-cell malignancies and autoimmune diseases, which may also be driven by BTK signaling. Finally, the development of more selective and reversible BTK inhibitors may overcome some of the limitations of this compound and expand its therapeutic potential.
Synthesemethoden
The synthesis of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide involves several steps, including the formation of the pyridine and benzamide moieties, followed by the introduction of the sulfonyl and amino groups. The final step involves chlorination at the 4-position of the benzene ring. The overall yield of the synthesis is moderate, but the purity of the final product is high.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other drugs.
Eigenschaften
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-13-5-2-3-7-17(13)23-27(25,26)18-11-14(8-9-16(18)20)19(24)22-15-6-4-10-21-12-15/h2-12,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXLPXBVPYXNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)
![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
![5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)


![3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)
![N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)
![5-[(phenylsulfonyl)amino]isophthalic acid](/img/structure/B5149081.png)
![1-(2-methoxyethyl)-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5149089.png)
